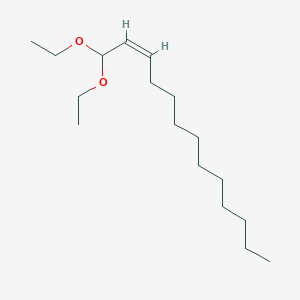
(Z)-1,1-Diethoxytridec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1,1-Diethoxytridec-2-ene is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
Synthetic Pathways
(Z)-1,1-Diethoxytridec-2-ene serves as an important intermediate in the synthesis of complex organic compounds. It is primarily utilized in the synthesis of pheromones for various insect species. The compound's structure allows for selective reactions that can produce desired products with high yields.
Table 1: Synthetic Routes Involving this compound
Biological Applications
Pheromone Synthesis
One of the most notable applications of this compound is in the synthesis of sex pheromones for Notodontidae moths. These pheromones are crucial for attracting mates and play a significant role in the reproductive behavior of these insects. The compound is involved in synthesizing various derivatives that mimic natural pheromones.
Case Study: Pheromone Production
In a study focused on the synthesis of (11Z,13Z)-hexadecadienal, this compound was used as a key building block. The synthesis involved multiple steps including alkylation and olefination reactions, ultimately leading to high-yield production of pheromone components essential for pest management strategies .
Material Science
Polymer Chemistry
this compound can also be utilized in polymer chemistry as a monomer for producing specialized polymers with unique properties. Its reactivity allows it to participate in various polymerization processes that can yield materials with tailored functionalities.
Table 2: Potential Polymerization Reactions
| Polymerization Type | Conditions | Expected Properties |
|---|---|---|
| Free radical polymerization | UV irradiation, solvent-based | High thermal stability |
| Anionic polymerization | Low temperatures | Enhanced mechanical strength |
特性
CAS番号 |
13043-66-8 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC名 |
(Z)-1,1-diethoxytridec-2-ene |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h15-17H,4-14H2,1-3H3/b16-15- |
InChIキー |
DYLMMQAVDJNRKJ-NXVVXOECSA-N |
SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
異性体SMILES |
CCCCCCCCCC/C=C\C(OCC)OCC |
正規SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
Key on ui other cas no. |
13043-66-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















